REACTION_SMILES
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[CH3:15][N:16]1[CH2:17][CH2:18][CH:19]([CH2:22][OH:23])[CH2:20][CH2:21]1.[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([OH:14])[c:9]([O:12][CH3:13])[cH:10][c:11]12>>[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:14][CH2:22][CH:19]3[CH2:18][CH2:17][N:16]([CH3:15])[CH2:21][CH2:20]3)[c:9]([O:12][CH3:13])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Cl)ncnc2cc1O
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Name
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Type
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product
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Smiles
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COc1cc2c(Cl)ncnc2cc1OCC1CCN(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |